molecular formula C26H24N4O5S2 B11618547 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618547
M. Wt: 536.6 g/mol
InChI Key: YYRUTJDPAXHYML-FBHDLOMBSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Scientific Research Applications

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Mechanism of Action

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Comparison with Similar Compounds

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Properties

Molecular Formula

C26H24N4O5S2

Molecular Weight

536.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N4O5S2/c1-15-4-7-22-28-23(27-11-17-3-2-8-33-17)18(24(31)29(22)12-15)10-21-25(32)30(26(36)37-21)13-16-5-6-19-20(9-16)35-14-34-19/h4-7,9-10,12,17,27H,2-3,8,11,13-14H2,1H3/b21-10-

InChI Key

YYRUTJDPAXHYML-FBHDLOMBSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6)C=C1

Origin of Product

United States

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